molecular formula C12H15NO4 B8795734 Diethyl 4-aminobenzene-1,2-dicarboxylate CAS No. 22572-84-5

Diethyl 4-aminobenzene-1,2-dicarboxylate

Cat. No. B8795734
CAS RN: 22572-84-5
M. Wt: 237.25 g/mol
InChI Key: MPCAOTRSCWFYIJ-UHFFFAOYSA-N
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Patent
US06399318B1

Procedure details

Compound 401 (1.5 g, 5.6 mmol) was dissolved in 280 ml of benzene, and 3.4 g of purified zinc dust was added. Then 10 ml of concentrated hydrochloric acid was added in portions. After 15 min. of stirring at room temperature, another 3.4 g of zinc dust was added and the mixture was stirred at room temperature for 12 hours. 340 ml of cold water was added to the reaction mixture and the mixture was neutralized with 1N NaOH solution. The mixture was transferred to a separatory funnel and the benzene layer was removed. The aqueous layer was extracted with benzene. The combined benzene extracts were washed with water and dried over anhydrous sodium sulfate. After evaporation of the solvent, the pale yellow crude solid was obtained and purified by silica gel column chromatography (n-hexane: acetic acid =8:1) to give 1.1 g (80.6%) of diethyl 4-aminophthalate (compound 402).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
340 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3.4 g
Type
catalyst
Reaction Step Five
Name
Quantity
3.4 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:7](=[CH:13][CH:14]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9])([O-])=O.Cl.O.[OH-].[Na+]>C1C=CC=CC=1.[Zn]>[NH2:1][C:4]1[CH:5]=[C:6]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:7](=[CH:13][CH:14]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C(=O)OCC)=CC1)C(=O)OCC
Name
Quantity
280 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
340 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
3.4 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
3.4 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 15 min. of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the benzene layer was removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with benzene
WASH
Type
WASH
Details
The combined benzene extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the pale yellow crude solid was obtained
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (n-hexane: acetic acid =8:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC=1C=C(C(C(=O)OCC)=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 80.6%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.